molecular formula C8H8Cl3N3O4S2 B1682463 Trichlormethiazide CAS No. 133-67-5

Trichlormethiazide

Katalognummer: B1682463
CAS-Nummer: 133-67-5
Molekulargewicht: 380.7 g/mol
InChI-Schlüssel: LMJSLTNSBFUCMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichlormethiazide (CAS 133-67-5) is a benzothiadiazine-derived compound belonging to the thiazide class of diuretics, known for its high potency, being approximately 25 times more potent than the prototypical hydrochlorothiazide . Its primary research applications are in the fields of cardiovascular and renal physiology, particularly in modeling and investigating hypertension and edematous states . The principal mechanism of action of this compound involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron . By blocking this transporter, it reduces the reabsorption of sodium and chloride ions from the tubular fluid, leading to increased urinary excretion of these ions and water (natriuresis and diuresis) . This reduction in plasma volume is a key contributor to its antihypertensive effects. Beyond its direct diuretic action, research suggests it may also induce vasodilation and exhibit antioxidant activity, modulating gene expression related to tissue protection in hypertensive models . Researchers value this compound not only for its antihypertensive efficacy but also for its specific effects on electrolyte balance. Unlike loop diuretics, thiazides like this compound decrease renal calcium excretion, making them a compound of interest in studies related to nephrolithiasis (kidney stones) and bone metabolism . Its long duration of action provides a stable model for sustained pharmacological effect in experimental settings. Handling and Safety Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use or human consumption. Key areas of investigation for this compound include its potential electrolyte imbalances (such as hypokalemia, hyponatremia, and hypomagnesemia) and its interactions with other pharmacological agents like nonsteroidal anti-inflammatory drugs (NSAIDs), lithium, and digitalis .

Eigenschaften

IUPAC Name

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJSLTNSBFUCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023699
Record name Trichlormethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L
Record name Trichlormethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRICHLORMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER

CAS No.

133-67-5
Record name Trichlormethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlormethiazide [USP:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichlormethiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trichlormethiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trichlormethiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichlormethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichlormethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLORMETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRICHLORMETHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trichlormethiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Therapy

Trichlormethiazide is widely utilized in the treatment of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It works by promoting diuresis, which helps lower blood pressure by reducing blood volume.

  • Efficacy in Hypertension: A study comparing various antihypertensive medications found that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension, particularly when used in combination with other drugs like angiotensin-converting enzyme inhibitors or calcium channel blockers .
  • Combination Therapy: In diabetic patients, combination therapies involving this compound showed significant improvements in blood pressure control compared to monotherapy with other classes of antihypertensives .

Management of Edema

This compound is indicated for the management of edema associated with several conditions:

  • Congestive Heart Failure: It is commonly prescribed to alleviate fluid retention in patients with congestive heart failure .
  • Renal Dysfunction: The drug has been effective in treating edema resulting from nephrotic syndrome, acute glomerulonephritis, and chronic renal failure .

Clinical Case Studies

Several clinical trials have highlighted the effectiveness and safety profile of this compound:

  • Pilot Study on Autosomal Dominant Polycystic Kidney Disease (ADPKD): A randomized controlled trial assessed the impact of this compound on urinary volume and quality of life in patients receiving tolvaptan. The results indicated that it could improve tolerability and renal function parameters .
  • Adverse Effects Monitoring: A study analyzing the adverse effects associated with this compound found that it can lead to decreased serum potassium and increased serum uric acid levels. Monitoring these parameters is crucial during treatment .

Pharmacological Insights

This compound's mechanism of action involves inhibition of sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water:

Na++H2OIncreased Excretion\text{Na}^++\text{H}_2\text{O}\rightarrow \text{Increased Excretion}

This diuretic effect is beneficial not only for hypertension but also for reducing edema associated with various medical conditions.

Research Findings

Recent studies have explored innovative applications of this compound:

  • Nanoparticle Interaction: Research has investigated the adsorption of this compound on gold nanoparticles, revealing potential enhancements in its bioactivity and anticancer properties through molecular docking studies .
  • Comparative Effectiveness: The EXCITE-HT study demonstrated that esaxerenone was non-inferior to this compound regarding blood pressure reduction, indicating its competitive position among antihypertensives .

Vergleich Mit ähnlichen Verbindungen

Hydrochlorothiazide and Bendroflumethiazide

Trichlormethiazide exhibits greater potency in inhibiting chloride transport compared to hydrochlorothiazide. In rabbit distal colon studies, this compound (10⁻⁴ M) reduced net Cl⁻ absorption by 53%, outperforming hydrochlorothiazide (20% reduction) . Bendroflumethiazide showed intermediate efficacy (36% reduction). This hierarchy aligns with their diuretic potency in renal epithelia.

Table 1: Chloride Transport Inhibition by Thiazides

Thiazide Cl⁻ Absorption Inhibition (%)
This compound 53
Bendroflumethiazide 36
Hydrochlorothiazide 20

Non-Thiazide Antihypertensives

Azelnidipine (CCB)

In the COAT trial (n=240), azelnidipine (16 mg/day) reduced systolic/diastolic BP more effectively than this compound (2 mg/day) (−10.7/−6.6 mmHg vs. −7.1/−3.3 mmHg; P < 0.001). However, both worsened glycemic control (HbA1c increased by +0.19% in both groups). This compound outperformed azelnidipine in reducing proteinuria, a critical factor in diabetic nephropathy .

Table 2: COAT Trial Outcomes (48 Weeks)

Parameter Azelnidipine This compound
Δ SBP/DBP (mmHg) −10.7/−6.6 −7.1/−3.3
Δ HbA1c (%) +0.19 +0.19
Proteinuria Reduction Moderate Significant
Adverse Events Edema (15.5%) Dizziness (15.1%)

Esaxerenone (Mineralocorticoid Receptor Blocker)

In the EXCITE-HT trial (n=585), esaxerenone (2.5–5 mg/day) demonstrated non-inferiority to this compound (1–2 mg/day) in BP reduction (−12.2/−6.5 mmHg vs. −10.0/−5.9 mmHg). Esaxerenone also showed superior safety, with fewer electrolyte disturbances (hypokalemia: 0.7% vs. 2.1%) and comparable adverse event rates (35.1% vs. 37.6%) .

Aldosterone Antagonists

Spironolactone

As add-on therapy to RAS blockers in diabetic kidney disease (n=33), spironolactone (25 mg/day) and this compound (2 mg/day) similarly reduced albuminuria (−38.9% vs. −41.9%, P = 0.270). However, spironolactone posed hyperkalemia risks (serum K⁺ +0.2 mEq/L), while this compound caused hypokalemia (−0.4 mEq/L) and hyperuricemia .

Table 3: Albuminuria Reduction in Diabetic CKD

Parameter Spironolactone This compound
Δ Urinary ACR (%) −38.9 −41.9
Δ Serum K⁺ (mEq/L) +0.2 −0.4
Δ Uric Acid (mg/dL) +0.1 +0.5

Biologische Aktivität

Trichlormethiazide (TCM) is a thiazide diuretic widely used in the management of hypertension and edema associated with heart failure. Its biological activity extends beyond diuresis, influencing various physiological mechanisms and potential therapeutic applications, including anticancer properties. This article reviews the biological activity of TCM, supported by data tables, case studies, and detailed research findings.

TCM primarily functions by inhibiting the Na+-Cl- symporter in the distal convoluted tubule of the nephron, leading to increased sodium and chloride excretion. This diuretic effect results in decreased blood volume and, consequently, lower blood pressure. The compound also affects electrolyte balance, notably potassium levels, which can lead to hypokalemia in some patients .

Pharmacological Properties

1. Diuretic Activity:

  • TCM is effective in reducing urinary volume and managing fluid retention. A recent pilot randomized controlled trial (RCT) demonstrated its efficacy in patients with autosomal dominant polycystic kidney disease (ADPKD), showing improved tolerability when combined with tolvaptan .

2. Antihypertensive Effects:

  • In a cohort study involving 1,204 subjects, TCM was used in 34.9% of patients for hypertension management. The study reported significant reductions in systolic and diastolic blood pressure over a 12-week period .

3. Anticancer Potential:

  • Recent investigations into TCM's anticancer properties revealed that it acts as an effective inhibitor against lung cancer cells through molecular docking studies. The drug exhibited enhanced bioactivity when adsorbed onto gold nanoparticles (AuNPs), suggesting potential for targeted cancer therapies .

Case Studies

Case Study 1: Efficacy in ADPKD

  • A pilot RCT assessed TCM's impact on urinary volume in ADPKD patients. Results indicated a significant reduction in urinary output, enhancing patient quality of life while maintaining renal function .

Case Study 2: Comparative Efficacy with Azelnidipine

  • A study comparing TCM with azelnidipine showed that while both drugs effectively managed blood pressure, azelnidipine had superior outcomes regarding blood pressure control and fewer adverse effects over a 48-week follow-up .

Adverse Effects

Despite its benefits, TCM can lead to adverse effects such as:

  • Electrolyte Imbalance: Notably hypokalemia and hyperuricemia were observed in patients using TCM .
  • Dizziness and Edema: Common side effects reported during clinical trials included dizziness and peripheral edema .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationInterventionOutcomeKey Findings
ADPKD PatientsTCM + TolvaptanUrinary VolumeSignificant reduction in urinary volume
Hypertensive PatientsTCMBlood PressureDecrease of 18.2/10.1 mmHg at 2 weeks
Type 2 Diabetes PatientsTCM vs AzelnidipineBlood Pressure ControlAzelnidipine more effective; fewer side effects

Q & A

Q. What analytical methods are recommended for assessing the purity of trichlormethiazide in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method for quantifying this compound and detecting related substances. The operating conditions include a reversed-phase C18 column, mobile phase (e.g., acetonitrile and phosphate buffer), UV detection at 254 nm, and flow rates optimized for peak resolution. System suitability tests ensure precision, with acceptance criteria for tailing factor and theoretical plates . For impurity profiling, the area percentage method is used to quantify impurities like 4-amino-6-chlorobenzene-1,3-disulfonamide (≤2.0%) and total impurities (≤2.5%) .

Q. How should this compound be stored and prepared for experimental use?

this compound is soluble in dimethyl sulfoxide (DMSO) at 54 mg/mL. For stability, store the powder at -20°C (3-year shelf life) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation. Use ice packs during transport to maintain integrity .

Q. What are the primary pharmacological mechanisms of this compound?

this compound inhibits sodium-chloride symporters in the distal convoluted tubule, reducing electrolyte reabsorption. This increases urinary excretion of Na⁺, K⁺, and Cl⁻, leading to diuresis and antihypertensive effects. Its structural similarity to hydrochlorothiazide allows comparable applications in hypertension and edema management .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s adverse effect profiles across clinical studies?

Discrepancies in reported adverse effects (e.g., hypokalemia, hyperuricemia) may arise from differences in dosage, patient demographics, or co-administered drugs. A retrospective cohort study using propensity-score matching found that 2 mg/day this compound significantly lowered serum potassium (mean difference: -0.39 mEq/L) and increased uric acid (+1.1 mg/dL) compared to controls. Researchers should stratify analyses by dosage, comorbidities (e.g., renal impairment), and adjust for confounders like concurrent angiotensin receptor blockers (ARBs) .

Q. What experimental designs are optimal for non-inferiority trials comparing this compound with newer antihypertensive agents?

The EXCITE-HT trial (2024) provides a template:

  • Sample size : 270 per group to achieve ≥80% power and a 2.5% one-sided type 1 error rate.
  • Endpoint validation : Use least squares mean differences in systolic/diastolic blood pressure (BP) with 95% confidence intervals (CIs). Non-inferiority margins (3.9 mmHg for systolic, 2.1 mmHg for diastolic) must align with clinical relevance.
  • Statistical adjustments : Apply last observation carried forward (LOCF) for missing BP data and analyze via covariance models .

Q. How can X-ray powder diffraction (XRPD) and computational methods elucidate this compound’s solid-state properties?

XRPD paired with density functional theory (DFT-D) calculations revealed this compound’s racemic crystal structure, stabilized by N–H⋯O hydrogen bonds, π–π interactions, and C–Cl⋯π contacts. Hirshfeld surface analysis quantifies intermolecular interactions, aiding in predicting solubility and stability. Researchers should validate computational models against experimental diffraction data (e.g., Cu Kα radiation, 2θ range: 5°–50°) .

Q. What methodologies address challenges in synthesizing and characterizing this compound derivatives?

  • Synthesis : Modify the benzene-disulfonamide core via chlorination or substitution at the 3-position to enhance diuretic potency.
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for purity. For novel analogs, provide elemental analysis and high-resolution spectral data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry) .

Methodological Guidance for Data Analysis

Q. How should researchers handle missing data in longitudinal studies on this compound’s efficacy?

Impute missing endpoints using the LOCF method if discontinuation rates are low (<10%). For higher attrition, apply multiple imputation (MI) or mixed-effects models for repeated measures (MMRM) to reduce bias. Sensitivity analyses (e.g., worst-case scenarios) validate robustness .

Q. What statistical approaches are recommended for meta-analyses of this compound’s renal effects?

  • Effect size calculation : Use standardized mean differences (SMDs) for continuous outcomes (e.g., creatinine clearance).
  • Heterogeneity assessment : Apply I² statistics; if >50%, employ random-effects models.
  • Subgroup analyses : Stratify by study duration, dosage, and patient age to identify moderators .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in human trials?

  • Informed consent : Disclose risks of electrolyte imbalance and hyperuricemia.
  • Data transparency : Publish adverse event rates in alignment with CONSORT guidelines.
  • Supporting information : Archive raw HPLC chromatograms and crystallographic data (e.g., CIF files) for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlormethiazide
Reactant of Route 2
Reactant of Route 2
Trichlormethiazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.